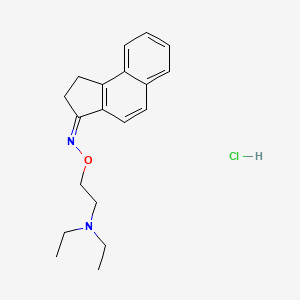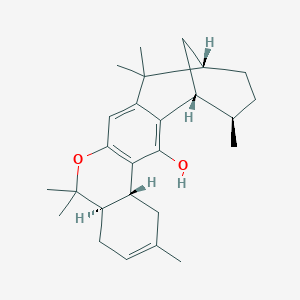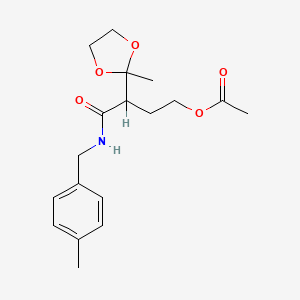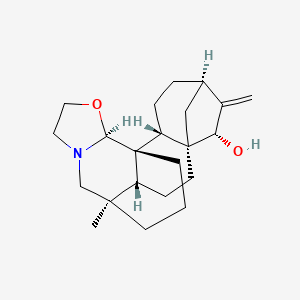
5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
その化学式はC22H33NO2であり、分子量は343.5 g/molです 。ベッチアチンは、複数の立体中心を含む独自の構造を持つ複雑な有機分子であり、化学および製薬研究の興味深い対象となっています。
準備方法
合成ルートと反応条件
ベッチアチンの合成には、より単純な有機分子から始まる複数の段階が含まれます。正確な合成ルートは異なる場合がありますが、通常、一連の環化反応によるコア構造の形成、それに続くさまざまな有機反応による官能基の導入が含まれます。合成に使用される一般的な試薬には、強酸と強塩基、酸化剤、還元剤などがあります。反応条件は多くの場合、正確な温度制御と不活性雰囲気の使用を必要とし、望ましくない副反応を防ぎます。
工業生産方法
ベッチアチンの工業生産は、ラボの合成方法をより大型の反応器にスケールアップすることで実現する可能性があります。このプロセスでは、最終製品の高収率と高純度を確保するために最適化が必要になります。連続フロー化学や自動合成などの技術は、効率性と再現性を向上させるために採用できます。
化学反応の分析
反応の種類
ベッチアチンは、次のようなさまざまな化学反応を受けることができます。
酸化: ベッチアチンは、使用される酸化剤や条件に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応は、ベッチアチンに存在する官能基を修飾し、さまざまな誘導体をもたらすことができます。
置換: ベッチアチンの官能基が他の基に置き換わるさまざまな置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アミンやアルコールなどの求核剤。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学研究への応用
ベッチアチンは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
医学: 潜在的な治療効果と薬物開発のためのリード化合物として調査されています。
産業: 新素材や化学プロセスの開発に利用されます。
科学的研究の応用
Veatchine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
ベッチアチンが効果を発揮するメカニズムには、特定の分子標的との相互作用が関与しています。これらの標的は、酵素、受容体、または他のタンパク質を含み得ます。関与する正確な経路は、特定の用途とベッチアチンが使用される生物学的コンテキストによって異なります。正確なメカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
ベッチアチンは、他の類似の化合物と比較することで、その独自性を強調することができます。類似の化合物には、他のアルカロイドや類似の構造を持つ複雑な有機分子が含まれる可能性があります。
類似の化合物のリスト
モルヒネ: 著しい生物活性を持つ別の複雑なアルカロイド。
コデイン: モルヒネと構造が似ていますが、薬理作用が異なります。
パパベリン: 作用機序が異なりますが、構造的特徴が似ているアルカロイド。
類似化合物との比較
Veatchine can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other alkaloids or complex organic molecules with similar structures
List of Similar Compounds
Morphine: Another complex alkaloid with significant biological activity.
Codeine: Similar in structure to morphine but with different pharmacological properties.
Papaverine: An alkaloid with a different mechanism of action but similar structural features.
特性
CAS番号 |
76-53-9 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1 |
InChIキー |
MGAZMNWJFPAAIU-AFROGUPUSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6 |
正規SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


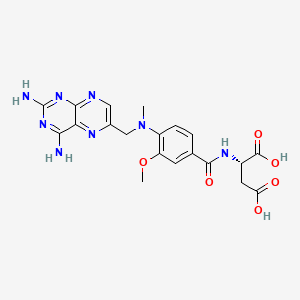




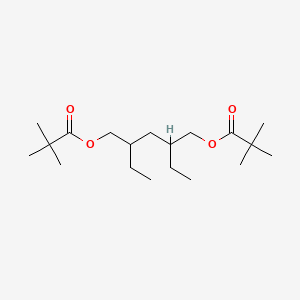

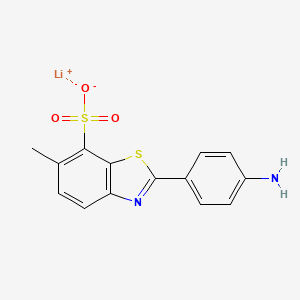

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
